卡拉诺内脂E

描述

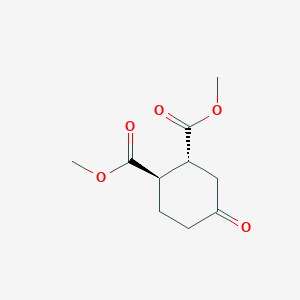

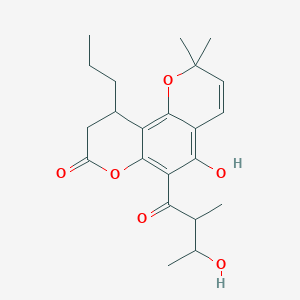

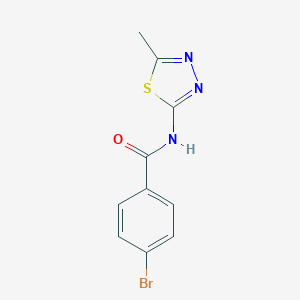

Calanolide E is a natural coumarin isolated from the barks of Calophyllum lanigerum . It has a molecular formula of C22H28O6 and a molecular weight of 388.5 .

Molecular Structure Analysis

Calanolide E is a tetracyclic 4-substituted dipyranocoumarin . Its structure includes a gem-dimethyl group in the C-ring . The 3D chemical structure of Calanolide E is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .科学研究应用

抗艾滋病毒和抗逆转录病毒活性

卡拉诺内脂E和其他卡拉诺内脂具有显著的抗艾滋病毒特性,主要通过抑制逆转录酶。这些化合物被归类为非核苷逆转录酶抑制剂(NNRTIs)。卡拉诺内脂对HIV-1的有效性一直是科学研究的主要焦点,突出了它们作为抗艾滋病毒治疗剂的潜力。此外,它们在体外独特的HIV-1耐药性特征表明在HIV治疗中具有潜在的临床益处(Creagh等人,2001); (Nahar等人,2020); (Brahmachari & Jash,2014)。

抗菌和抗寄生虫潜力

除了抗艾滋病毒的能力外,卡拉诺内脂还具有抗菌和抗寄生虫特性。这扩大了它们在治疗各种传染病中的潜在应用,使它们成为进一步药物开发的宝贵化合物(Nahar等人,2020)。

抗癌活性

This compound和相关化合物显示出有希望的抗癌活性。它们抗癌作用背后的机制仍在探索中,但它们在抑制癌细胞生长方面的功效使它们成为肿瘤学研究的有趣课题(Nahar等人,2020)。

用于药物开发的支架跳跃策略

研究人员一直在探索卡拉诺内脂的支架跳跃策略,旨在更好地理解它们的构效关系。这涉及修改它们的分子结构,可能导致开发出具有增强疗效或减少副作用的新药(Guo & Liu,2013)。

对耐药菌株的活性

This compound对耐药的结核分枝杆菌菌株表现出活性,使其成为开发结核病新疗法的潜在候选者。鉴于某些人群中合并感染的流行,这种对HIV和结核的双重活性尤为重要(Xu等人,2004)。

作用机制

- Calanolide E is a non-nucleoside reverse transcriptase inhibitor (NNRTI) derived from a plant found in the Malaysian rainforest .

- Calanolide E binds to two distinct sites on the HIV RT enzyme, a unique feature among NNRTIs .

- This inhibition occurs early in the infection process, similar to the known HIV RT inhibitor 2’,3’-dideoxycytidine .

Target of Action

Mode of Action

Pharmacokinetics

安全和危害

未来方向

While Calanolide E has been studied for its potential anti-HIV properties, there’s still much to learn about this compound. Future research could focus on determining optimal supplementation levels, interactions with other nutrients, impacts on gene expression, cell signaling, and communication, as well as the effects of high dosages . Additionally, the exact biosynthetic pathway of Calanolide E remains to be elucidated .

生化分析

Biochemical Properties

Calanolide E is a tetracyclic 4-substituted dipyranocoumarin . It is known to interact with various biomolecules, including enzymes and proteins, in biochemical reactions

Cellular Effects

It is known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

属性

IUPAC Name |

5-hydroxy-6-(3-hydroxy-2-methylbutanoyl)-2,2-dimethyl-10-propyl-9,10-dihydropyrano[2,3-f]chromen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O6/c1-6-7-13-10-15(24)27-21-16(13)20-14(8-9-22(4,5)28-20)19(26)17(21)18(25)11(2)12(3)23/h8-9,11-13,23,26H,6-7,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVXVUACNNIWBIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(=O)OC2=C(C(=C3C=CC(OC3=C12)(C)C)O)C(=O)C(C)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-chloro-2-methylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B188030.png)

![1-[(2-Methoxy-1-naphthyl)methylene]-2-(4-nitrophenyl)hydrazine](/img/structure/B188036.png)

![Ethyl 2,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B188038.png)